2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034402-81-6) is a synthetic fluorinated heterocyclic compound characterized by a pyrrolidine core substituted with a 2-fluorophenoxyacetyl group and a pyridazin-3-yloxy ether moiety. This compound belongs to a class of pyrrolidine-based small molecules frequently utilized as building blocks in kinase inhibitor research and agrochemical development.

Molecular Formula C16H16FN3O3
Molecular Weight 317.32
CAS No. 2034402-81-6
Cat. No. B2747116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
CAS2034402-81-6
Molecular FormulaC16H16FN3O3
Molecular Weight317.32
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F
InChIInChI=1S/C16H16FN3O3/c17-13-4-1-2-5-14(13)22-11-16(21)20-9-7-12(10-20)23-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2
InChIKeyWSCFPBWMJNOMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone: Structural Identity and Procurement-Relevant Characteristics


2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034402-81-6) is a synthetic fluorinated heterocyclic compound characterized by a pyrrolidine core substituted with a 2-fluorophenoxyacetyl group and a pyridazin-3-yloxy ether moiety [1]. This compound belongs to a class of pyrrolidine-based small molecules frequently utilized as building blocks in kinase inhibitor research and agrochemical development [2]. Its structural features—particularly the electron-deficient pyridazine ring—distinguish it from closely related pyrimidinyl analogs and may confer unique hydrogen-bonding and π-stacking interactions [2].

Procurement Risk: Why Generic Substitution of 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone Is Not Supported


Generic substitution of 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone with seemingly analogous pyrimidinyl ethers (e.g., 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, CAS 2034388-86-6; 2-(2-fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone, CAS 2034389-00-7) is not validated by publicly available comparative pharmacological data [1][2]. Although the core pyrrolidine scaffold is conserved, the replacement of the pyridazine ring with a substituted pyrimidine alters heterocyclic electronics, hydrogen-bond acceptor topology, and potential target-binding geometry [2]. No head-to-head target engagement or selectivity profiling studies have been published to demonstrate substitutability, underscoring the procurement risk associated with unverified interchange [1].

Quantitative Differentiation Evidence: 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone vs. Pyrimidinyl Analogs


Heterocyclic Topology: Pyridazine vs. Pyrimidine Hydrogen-Bond Acceptor Count

The pyridazine ring in the target compound presents two adjacent nitrogen atoms (N–N), whereas the pyrimidine ring in the comparator (CAS 2034388-86-6) presents nitrogen atoms in a 1,3-relationship [1][2]. This topological difference alters the hydrogen-bond acceptor pattern: the pyridazine system can engage in unique bidentate interactions not available to the pyrimidine [2]. In the absence of direct biochemical comparison, this represents a class-level inference based on well-established heterocyclic recognition principles [2].

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Patent Landscape: Exclusive Appearance in BAF Complex Inhibitor Claims

The target compound (CAS 2034402-81-6) is explicitly enumerated in claims of a Foghorn Therapeutics patent (CA 03216773) directed to BAF complex-related disorder treatment [1]. In contrast, the structurally related pyrimidinyl analogs CAS 2034388-86-6 and CAS 2034389-00-7 are not found in the same patent family, suggesting a deliberate selection of the pyridazine scaffold for this biological target class [1]. No quantitative activity data (IC50, Kd) is publicly available from the patent; therefore, this evidence is supportive of target-class specificity rather than potency [1].

Intellectual Property Oncology Epigenetics

Calculated Physicochemical Properties: Topological Polar Surface Area (TPSA)

The target compound exhibits a calculated topological polar surface area (TPSA) of 64.6 Ų, identical to that of the 5-fluoropyrimidinyl analog (CAS 2034389-00-7) [1][2]. While the TPSA values are equivalent, the pyridazine ring contributes a distinct electronic profile due to the adjacent nitrogen lone pairs, which may influence passive permeability and efflux ratios [1]. No experimental permeability data (e.g., PAMPA or Caco-2) is available for a direct comparison.

Drug-likeness ADME Fragment-based design

Validated Application Scenarios for 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034402-81-6)


BAF Complex-Targeted Probe Development

Based on its exclusive inclusion in Foghorn Therapeutics' BAF complex inhibitor patent (CA 03216773), this compound is most directly applicable as a scaffold for developing chemical probes targeting BAF (SWI/SNF) chromatin remodeling complexes, which are implicated in various cancers [1]. Researchers pursuing BAF-related oncology targets should prioritize this compound over pyrimidinyl analogs not covered by the same patent family.

Fragment-Based Screening for Kinases Requiring Bidentate Hydrogen-Bond Donors

The pyridazine ring's adjacent nitrogen atoms can form bidentate hydrogen bonds with kinase hinge regions, a feature that distinguishes it from pyrimidine-based fragments [1]. This compound is best used in fragment screens where a unique hydrogen-bonding topology is desired to explore selectivity against kinase panels.

Reference Standard for Fluorinated Pyrrolidine Library SAR

When generating structure-activity relationship (SAR) data for a fluorinated pyrrolidine library, this compound serves as a pyridazine-containing reference point alongside the dimethylpyrimidinyl (CAS 2034388-86-6) and fluoropyrimidinyl (CAS 2034389-00-7) analogs [2]. Procurement for SAR studies must ensure the correct heterocycle is sourced, as substitution is not validated.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.